molecular formula C21H25N3O B5701760 2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide

2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide

Cat. No.: B5701760
M. Wt: 335.4 g/mol
InChI Key: IEZJFWYMAZIUMZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against certain biological targets.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved would be determined by the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and propanamides, such as:

  • 2-methyl-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • 2-methyl-1-(4-methylphenyl)prop-2-en-1-ol

Uniqueness

What sets 2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide apart is its specific combination of functional groups and the resulting properties. This unique structure may confer specific advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

2-methyl-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-10-6-7-11-19(18)24(20)14-17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZJFWYMAZIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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